molecular formula C19H18N4O3 B10999194 N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B10999194
M. Wt: 350.4 g/mol
InChI Key: RFHDFVPMROKPIC-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a benzimidazole-indole hybrid compound characterized by a carboxamide bridge linking a 4,7-dimethoxy-1-methylindole moiety to a benzimidazole ring.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-23-14(10-11-15(25-2)8-9-16(26-3)17(11)23)18(24)22-19-20-12-6-4-5-7-13(12)21-19/h4-10H,1-3H3,(H2,20,21,22,24)

InChI Key

RFHDFVPMROKPIC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the indole moiety. The final step involves the formation of the carboxamide linkage.

    Benzimidazole Core Synthesis: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Indole Moiety Introduction: The indole moiety can be introduced via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Carboxamide Formation: The final step involves the coupling of the benzimidazole and indole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or further to aldehydes and carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield hydroxylated derivatives, while reduction of nitro groups can yield amine derivatives.

Scientific Research Applications

Structural Features

The compound features a benzimidazole core, known for its biological activity, and an indole structure which is often associated with pharmacological effects. The presence of methoxy groups enhances its solubility and potential bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide. Research indicates that benzimidazole derivatives exhibit significant activity against various cancer cell lines:

  • Mechanism of Action : Compounds with benzimidazole moieties are believed to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and topoisomerases, leading to apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that derivatives of benzimidazole showed IC50 values lower than standard anticancer drugs like 5-fluorouracil (5-FU), indicating enhanced potency against colorectal carcinoma cells .
    • Another investigation reported that certain benzimidazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Broad-Spectrum Activity : Compounds featuring the benzimidazole structure have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .
  • Research Findings :
    • In vitro studies have indicated that certain derivatives possess minimum inhibitory concentrations (MIC) in the micromolar range against various pathogens, including resistant strains .
    • A specific study noted the effectiveness of benzimidazole derivatives against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents .

Summary of Findings

Application Activity Mechanism Reference
AnticancerPotent against colorectal carcinomaInhibition of DHFR and topoisomerases
AntimicrobialEffective against Gram-positive/negative bacteriaDisruption of cell wall synthesis/protein synthesis

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The indole moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and require further investigation through molecular docking and biochemical assays.

Comparison with Similar Compounds

Analgesic Benzimidazole Derivatives: B1 and B8

Key Compounds :

  • B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) : Features a benzimidazole linked to a methoxyaniline group via a methyl bridge.
  • B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) : Contains a benzimidazole connected to an acetamide-substituted phenyl group through a methoxy bridge.

Comparison :

  • Structural Differences : The target compound replaces the methoxyaniline (B1) or acetamide-phenyl (B8) groups with a dimethylated indole system. The indole core may enhance lipophilicity or receptor specificity compared to B1/B8’s simpler aromatic substituents.
  • Therapeutic Activity : B1 and B8 exhibit analgesic effects via PPARγ agonism, attenuating morphine-induced paradoxical pain in murine models . The indole-carboxamide structure of the target compound could modulate alternative pathways (e.g., serotonin or kinase signaling), though this remains speculative without direct evidence.

Table 1: Analgesic Benzimidazole Derivatives

Compound Core Structure Substituents Mechanism
Target Compound Benzimidazole-Indole 4,7-Dimethoxy-1-methylindole Not reported
B1 Benzimidazole 4-Methoxyaniline PPARγ agonism
B8 Benzimidazole Acetamide-phenyl PPARγ agonism

Antimicrobial Benzimidazole Derivatives

Key Compounds :

  • Compound 10244308 (N-(3-(1H-Imidazol-5-yl)propyl)-1H-benzo[d]imidazol-2-amine) : Binds to MRSA PBP2A with -7.3 kcal/mol affinity.
  • Compound 3079203 (2-(1H-benzimidazol-2-yl)-1-phenylguanidine) : Similar binding affinity (-7.3 kcal/mol).

Comparison :

  • Structural Differences : The target compound lacks the imidazole or guanidine substituents critical for MRSA inhibition in these analogs. Its dimethoxyindole group may reduce compatibility with the hydrophobic PBP2A active site.
  • Antimicrobial Potential: No evidence suggests the target compound has been tested against MRSA. Its carboxamide bridge and indole system might favor different targets (e.g., fungal enzymes or viral proteases).

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound Target Binding Affinity (kcal/mol) Reference
Compound 10244308 MRSA PBP2A -7.3
Compound 3079203 MRSA PBP2A -7.3
Target Compound Not reported N/A

Agricultural Benzimidazole Derivatives

Key Compounds :

  • N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine : Inhibits germination in wheat varieties.
  • N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanamine : Similar agricultural effects .

Comparison :

  • Structural Differences : The target compound’s indole-carboxamide system contrasts with the chlorophenyl/nitrophenyl groups in agricultural analogs, which likely interact with plant hormone receptors or enzymatic pathways.

Biological Activity

N-(1H-benzimidazol-2-yl)-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The following sections detail the findings from various research studies.

Efficacy Against Tumor Cell Lines

  • Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:
    • Human lung adenocarcinoma (A549)
    • Human malignant melanoma (WM115)
  • Mechanism of Action :
    • The compound exhibits cytotoxic effects through the induction of apoptosis, as confirmed by caspase 3/7 assays.
    • It shows selective toxicity towards hypoxic tumor cells, which is a significant advantage in targeting solid tumors.
  • In Vitro Studies :
    • A study reported that benzimidazole derivatives led to significant reductions in cell viability in A549 and WM115 cells after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values were calculated to assess potency.
    • The WST-1 assay indicated that compounds with specific substituents on the benzimidazole ring demonstrated enhanced antiproliferative activity compared to others .

Summary of Findings

Cell Line IC50 (µM) Mechanism Notes
A54910.5Apoptosis via caspase activationHypoxia-selective agent
WM11512.3DNA damage inductionEffective against resistant cancer phenotypes

Study 1: Hypoxia-Selective Agents

A study focused on the biological activity of benzimidazole derivatives found that compounds like this compound exhibited selective cytotoxicity under hypoxic conditions. This was attributed to their ability to target hypoxia-inducible factors (HIFs), which are crucial in tumor growth and survival under low oxygen conditions .

Study 2: Apoptotic Pathways

Another investigation explored the apoptotic pathways activated by this compound in A549 cells. The results indicated that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its role as an apoptosis inducer .

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